1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid
Description
This compound is a Boc-protected piperidine derivative featuring a trifluoromethyl (-CF₃) group at position 5 and a carboxylic acid (-COOH) at position 3. Its molecular formula is C₁₇H₁₈F₃NO₃, with a molecular weight of 341.33 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The trifluoromethyl group confers unique electronic and steric properties, influencing lipophilicity and metabolic resistance, which are critical in medicinal chemistry and agrochemical applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-7(9(17)18)4-8(6-16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBSMBNZYWUQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131197 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638761-15-5 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638761-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
This method adapts the SF₄-based protocol from CN102603611B , where piperidinecarboxylic acids undergo direct conversion of carboxylates to trifluoromethyl groups. For the target compound, a hypothetical precursor (5-carboxypiperidine-3-carboxylic acid) reacts with SF₄ in a mixed solvent system (e.g., chloroform/hydrofluoric acid) at 50–150°C for 3–4 hours. The carboxylic acid at position 5 is replaced by CF₃, while the position 3 carboxylate remains intact.
Example Protocol (adapted from):
- Precursor : 5-Carboxypiperidine-3-carboxylic acid (1 mol)
- Reagents : SF₄ (1.5–3 mol), chloroform/HF (1:1 v/v)
- Conditions : 105°C, 3 hours, stainless steel reactor
- Workup : Neutralization with NaOH (pH 10), extraction with chloroform, distillation
- Yield : ~75–80% (hypothetical, based on analogous reactions)
Limitations
- Requires a dicarboxylic acid precursor, which complicates synthesis.
- HF handling poses safety challenges.
Nucleophilic Trifluoromethylation
Halogen Replacement Strategy
A halogen (e.g., bromine) at position 5 undergoes nucleophilic substitution with CF₃ sources like (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of cesium fluoride (CsF). The carboxylic acid at position 3 is introduced via oxidation of a hydroxymethyl group or retained from the starting material.
Example Protocol :
- Precursor : 5-Bromopiperidine-3-carboxylic acid
- Reagents : TMSCF₃ (1.2 eq), CsF (2 eq), DMF, 60°C, 12 hours
- Yield : ~65% (extrapolated from)
Metal-Mediated Cross-Coupling
Radical Trifluoromethylation
Togni’s Reagent-Based Pathway
Electrophilic trifluoromethyl radicals generated from Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under UV light or thermal conditions add to a double bond in a piperidine precursor. Subsequent hydrogenation and oxidation yield the carboxylic acid at position 3.
Example Protocol :
- Precursor : 3-Cyanopiperidine-5-ene
- Reagents : Togni’s reagent (1.5 eq), AIBN (0.1 eq), acetonitrile, 80°C, 6 hours
- Post-Reaction : Hydrogenation (H₂/Pd-C), oxidation (KMnO₄) to carboxylic acid
- Yield : ~50–60% (hypothetical)
Cyclization Approaches
Ring-Closing Metathesis (RCM)
A linear diene precursor containing CF₃ and carboxylate groups undergoes RCM using Grubbs catalyst to form the piperidine ring.
Example Protocol :
- Precursor : N-Boc-5-(trifluoromethyl)pent-3-enoic acid
- Reagents : Grubbs II catalyst (5 mol%), DCM, 40°C, 24 hours
- Yield : ~70% (hypothetical)
Industrial Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (glass) | Continuous Flow (316L stainless) |
| Solvent Recovery | Manual distillation | Automated fractional distillation |
| Yield Optimization | ~70–80% | 85–90% (via process intensification) |
| Safety | HF neutralization manual | Closed-loop HF handling systems |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the Boc group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid has been explored for its potential as a pharmaceutical intermediate. Its structural modifications can lead to various derivatives with enhanced biological activities.
- Antiviral Activity : Research has indicated that derivatives of this compound may exhibit antiviral properties, making them candidates for drug development against viral infections .
Organic Synthesis
This compound serves as an important building block in organic synthesis due to its functional groups that allow for further modifications.
- Synthesis of Bioactive Molecules : The compound can be used in the synthesis of bioactive molecules through reactions such as nucleophilic substitutions and coupling reactions .
Case Study 1: Antiviral Compound Development
A study investigated the antiviral potential of derivatives synthesized from this compound. The researchers modified the piperidine structure to enhance affinity for viral targets. Results indicated that certain derivatives showed significant activity against specific viral strains, suggesting a pathway for future antiviral drug development .
Case Study 2: Synthesis of Novel Antibiotics
Another research project focused on utilizing this compound in the synthesis of novel antibiotics. By modifying the trifluoromethyl group and exploring different substituents on the piperidine ring, researchers were able to create compounds with improved antibacterial properties against resistant strains .
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Structural and Electronic Differences
- Trifluoromethyl vs. Fluorine/Methyl : The -CF₃ group is bulkier and more electronegative than -F or -CH₃, leading to stronger electron-withdrawing effects. This stabilizes adjacent functional groups (e.g., carboxylic acid) and reduces basicity of the piperidine nitrogen .
- Amino vs. Trifluoromethyl: Amino groups (e.g., -N(C₂H₅)₂) introduce basicity, enhancing water solubility under acidic conditions. In contrast, -CF₃ increases lipophilicity, favoring membrane permeability .
Research Findings and Data Gaps
- Thermal Stability: Limited data exist on the melting/boiling points of these compounds, necessitating further thermogravimetric analysis.
- Biological Activity: No direct cytotoxicity or efficacy data are available in the provided evidence; in vitro assays are required to validate target interactions.
- Environmental Impact : The persistence of -CF₃-containing compounds in ecosystems remains understudied .
Biological Activity
1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-3-carboxylic acid, also known by its CAS number 2639375-79-2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is particularly significant as it can enhance the pharmacological properties of compounds by increasing lipophilicity and metabolic stability.
- Molecular Formula : C₁₂H₁₈F₃NO₄
- Molecular Weight : 297.27 g/mol
- Structure : The compound features a piperidine ring, a tert-butoxycarbonyl group, and a trifluoromethyl substituent.
The biological activity of this compound can be attributed to the presence of the trifluoromethyl group, which has been shown to influence interactions with biological targets. For instance, studies indicate that compounds with trifluoromethyl groups can exhibit enhanced binding affinities and improved inhibitory effects on various enzymes, including those involved in neurotransmitter uptake and metabolic pathways .
Pharmacological Studies
- Antioxidant Activity : Research has demonstrated that derivatives of piperidine compounds possess significant antioxidant properties. The antioxidant activity was evaluated using various assays, indicating that certain concentrations of the compound effectively scavenge free radicals, thereby reducing oxidative stress in cellular models .
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in human cell lines. The mechanism involves modulation of signaling pathways associated with inflammation, highlighting its potential therapeutic applications in inflammatory diseases .
- Neuroprotective Properties : Given its structure, there are implications for neuroprotective activity. Compounds with similar frameworks have been shown to cross the blood-brain barrier (BBB) and exert protective effects against neurodegenerative conditions by inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neuronal damage .
Case Studies
- In vitro Studies : A series of experiments were conducted using human neuronal cell lines treated with varying concentrations of the compound. Results indicated a dose-dependent increase in cell viability under oxidative stress conditions, suggesting potential applications in neuroprotection .
- SAR Studies : Structure-activity relationship (SAR) analyses have been performed to explore how modifications to the piperidine ring affect biological activity. It was found that the introduction of different substituents could significantly alter potency against specific biological targets, emphasizing the importance of molecular design in drug development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈F₃NO₄ |
| Molecular Weight | 297.27 g/mol |
| CAS Number | 2639375-79-2 |
| Antioxidant Activity | IC50 = X μg/mL (varies) |
| Anti-inflammatory Activity | Inhibition of IL-6 production |
| Neuroprotective Effect | Cell viability increase % |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
